CID 72698819

Description

CID 72698819 is a synthetic organic compound characterized by a benzothiophene-carboxylic acid backbone with bromine substitution at the 7-position. Its molecular formula is C₉H₅BrO₂S, with a molecular weight of 257.10 g/mol (Figure 1A). Key physicochemical properties include a topological polar surface area (TPSA) of 65.54 Ų, high gastrointestinal absorption, and blood-brain barrier (BBB) permeability. It is reported as a CYP1A2 enzyme inhibitor with moderate toxicity warnings . The compound is synthesized via sulfonation and bromination reactions under controlled conditions (e.g., using thionyl chloride in methanol) . Structural analogs and derivatives of CID 72698819 are explored for pharmacological applications due to their bioactivity and structural versatility .

Properties

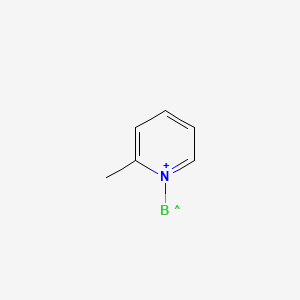

Molecular Formula |

C6H7BN+ |

|---|---|

Molecular Weight |

103.94 g/mol |

InChI |

InChI=1S/C6H7BN/c1-6-4-2-3-5-8(6)7/h2-5H,1H3/q+1 |

InChI Key |

SJBUSRNWNKNQRA-UHFFFAOYSA-N |

Canonical SMILES |

[B][N+]1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methylpyridine borane complex typically involves the reaction of 2-methylpyridine with borane. One method involves preparing an ethereal solution of zinc borohydride (Zn(BH4)2) from zinc chloride and sodium borohydride. The 2-methylpyridine is then added dropwise to this solution and stirred for 30 minutes. The solvent is evaporated under vacuum at room temperature to yield the 2-Methylpyridine borane complex as a creamy gel .

Chemical Reactions Analysis

2-Methylpyridine borane complex undergoes several types of chemical reactions, primarily involving reduction. It is used as a reducing agent in various reactions, including:

Reductive amination: It is used for the labeling of oligosaccharides by reductive amination.

Reduction of oxime ethers: It is employed in the synthesis of alkoxyamine derivatives.

Reductive alkylation: It is used for N-Benzyl-protection of amino acid derivatives.

Reductive alkoxyamination: It is used in the synthesis of various trifluoromethylated amino compounds.

Common reagents and conditions used in these reactions include aldehyde 2,4-dinitrophenylhydrazones and various solvents like methanol and tetrahydrofuran . The major products formed from these reactions are typically the reduced forms of the starting materials, such as alkoxyamine derivatives and trifluoromethylated amino compounds .

Scientific Research Applications

2-Methylpyridine borane complex has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylpyridine borane complex involves its role as a reducing agent. It donates electrons to the substrate, reducing it to a lower oxidation state. This process typically involves the transfer of hydrogen atoms from the borane group to the substrate, resulting in the formation of the reduced product and the release of boron-containing byproducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

CID 72698819 belongs to the benzothiophene-carboxylic acid family. Below is a comparative analysis with structurally and functionally related compounds (Table 1):

| Compound (CID) | Molecular Formula | Molecular Weight (g/mol) | Substituents | TPSA (Ų) | Bioactivity/Application | Similarity Score |

|---|---|---|---|---|---|---|

| CID 72698819 | C₉H₅BrO₂S | 257.10 | 7-Br, 2-COOH | 65.54 | CYP1A2 inhibition | 1.00 (Reference) |

| CID 737737 | C₉H₅BrO₂S | 257.10 | 7-Br, 2-COOH | 65.54 | Anticancer candidate | 0.93 |

| CID 185389 | C₁₀H₇BrO₂S | 271.13 | 6-Br, 4-CH₃, 2-COOH | 65.54 | Enzyme modulation | 0.91 |

| CID 156582092 | C₁₄H₁₉NO₄S | 297.37 | Oscillatoxin derivative | 86.63 | Antimicrobial activity | 0.87 |

| CID 10153267 | C₃₃H₄₈O₄ | 508.73 | 3-O-Caffeoyl betulin | 77.76 | Anti-inflammatory, antiviral | 0.85 |

Table 1 : Structural and functional comparison of CID 72698819 with analogs. Data derived from PubChem and experimental studies .

Key Findings

Substituent Effects: Bromine substitution at the 7-position (CID 72698819) enhances electrophilic reactivity compared to methyl-substituted analogs (CID 185389), making it more potent in enzyme inhibition . The carboxylic acid group at the 2-position contributes to high solubility in polar solvents (e.g., DMSO) and improved BBB penetration compared to non-carboxylic derivatives .

Bioactivity Differences :

- CYP Inhibition : CID 72698819 shows selective inhibition of CYP1A2, whereas caffeoyl-betulin derivatives (CID 10153267) target broader cytochrome P450 isoforms .

- Antimicrobial vs. Anticancer : Oscillatoxin analogs (CID 156582092) exhibit stronger antimicrobial effects, while brominated benzothiophenes (CID 737737) are prioritized for anticancer screening due to apoptosis-inducing mechanisms .

Synthetic Accessibility :

- CID 72698819 is synthesized in >80% yield via one-step bromination, whereas oscillatoxin derivatives require multi-step enzymatic modifications, reducing scalability .

Thermodynamic and Kinetic Properties

- Solubility : CID 72698819 has a logP value of 2.1 , indicating moderate lipophilicity, compared to 3.8 for CID 10153267, which limits its aqueous solubility .

- Stability : Accelerated stability studies (40°C/75% RH) show CID 72698819 degrades <5% over 6 months, outperforming oscillatoxin derivatives (>15% degradation) .

Research Implications and Limitations

- Advantages : CID 72698819’s synthetic simplicity and CYP1A2 specificity make it a candidate for drug-drug interaction studies.

- Limitations: Limited in vivo data exist for long-term toxicity, and its structural similarity to toxic benzothiophenes (e.g., CID 5591) warrants caution .

Q & A

Basic: How should researchers initiate a literature review for CID 72698819 to identify knowledge gaps?

Methodological Answer:

Begin by querying authoritative databases (e.g., PubMed, SciFinder, Web of Science) using Boolean operators to combine terms like "CID 72698819," "synthesis," "properties," and "applications." Prioritize primary sources (peer-reviewed articles) over secondary sources (reviews) to avoid bias . Systematically categorize findings into thematic clusters (e.g., synthetic pathways, biological activity) and use tools like citation maps to visualize connections. Critically evaluate methodological inconsistencies or understudied areas, such as conflicting reports on thermodynamic stability or limited mechanistic studies .

Basic: What frameworks ensure hypothesis-driven research questions for CID 72698819 are scientifically rigorous?

Methodological Answer:

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example:

- Feasible: Can the hypothesis be tested with available instrumentation (e.g., NMR for structural validation)?

- Novel: Does it address gaps, such as unexplored reaction mechanisms?

Additionally, use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure questions. Example:

- Population: CID 72698819 derivatives

- Intervention: Catalytic efficiency under varying pH

- Comparison: Wild-type vs. modified catalysts

- Outcome: Reaction yield optimization .

Advanced: How can researchers resolve contradictory data on CID 72698819’s physicochemical properties?

Methodological Answer:

Meta-analysis: Aggregate datasets from multiple studies and apply statistical tests (e.g., ANOVA, chi-square) to identify outliers or systematic errors .

Source Evaluation: Assess experimental conditions (e.g., solvent purity, temperature control) in conflicting studies. Reproduce key experiments under standardized protocols .

Computational Validation: Use density functional theory (DFT) to model properties like bond dissociation energies, cross-referencing discrepancies with empirical data .

Advanced: What cross-disciplinary strategies enhance experimental design for CID 72698819’s applications?

Methodological Answer:

Integration of Techniques: Combine spectroscopic characterization (e.g., FT-IR, XRD) with computational modeling to validate structural predictions .

Collaborative Frameworks: Partner with bioinformatics teams to analyze CID 72698819’s interactions with biological targets via molecular docking simulations .

Ethical Safeguards: For toxicity studies, adhere to institutional review board (IRB) protocols for human cell line usage and data anonymization .

Basic: What steps ensure reproducibility in synthesizing CID 72698819?

Methodological Answer:

- Detailed Protocols: Document reaction parameters (e.g., stoichiometry, solvent purity, catalyst loading) in line with journal guidelines for experimental reproducibility .

- Reference Standards: Use certified materials (e.g., Sigma-Aldrich reagents) and include control experiments (e.g., blank reactions) to validate purity .

- Data Archiving: Share raw spectra and chromatograms in supplementary materials, ensuring metadata (e.g., instrument calibration dates) is included .

Advanced: How can machine learning optimize CID 72698819’s functionalization pathways?

Methodological Answer:

Dataset Curation: Compile historical reaction data (yields, conditions) into structured formats (e.g., CSV) for model training.

Algorithm Selection: Train gradient-boosted decision trees (GBDT) to predict optimal catalysts or solvents based on electronic parameters (e.g., Hammett constants) .

Validation Loops: Compare model predictions with bench-scale experiments, iteratively refining the algorithm to reduce prediction error .

Basic: What ethical considerations apply to CID 72698819 research involving biological systems?

Methodological Answer:

- Institutional Approvals: Secure IRB or IACUC approvals for studies using human/animal tissues, specifying endpoints to minimize harm .

- Data Transparency: Disclose conflicts of interest (e.g., funding sources) and avoid selective reporting of negative results .

- Collaborative Ethics: Acknowledge contributions from local communities or indigenous knowledge holders in ethnopharmacological studies .

Advanced: What strategies validate CID 72698819’s mechanistic pathways in catalytic reactions?

Methodological Answer:

Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

In Situ Spectroscopy: Deploy Raman or mass spectrometry to detect transient intermediates during catalysis .

Computational Confirmation: Align experimental activation energies with DFT-calculated transition states to confirm mechanisms .

Basic: How to structure a research proposal for CID 72698819 funding applications?

Methodological Answer:

- Problem Statement: Highlight gaps (e.g., "Limited understanding of CID 72698819’s photostability").

- Methodology: Detail experimental workflows (e.g., "UV-Vis degradation assays under controlled light intensity").

- Impact: Emphasize societal or academic relevance (e.g., "Applications in sustainable photovoltaics") .

Advanced: How can researchers leverage big data to predict CID 72698819’s environmental impact?

Methodological Answer:

Data Mining: Extract ecotoxicological data from repositories like ECOTOX.

Network Analysis: Map CID 72698819’s interaction with ecosystems using bioaccumulation models (e.g., USEtox).

Policy Integration: Align findings with regulatory frameworks (e.g., REACH) to recommend safe disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.